molecular formula C9H6Cl2F2O4 B1410506 2,3-Dichloro-6-(difluoromethoxy)mandelic acid CAS No. 1806351-50-7

2,3-Dichloro-6-(difluoromethoxy)mandelic acid

Cat. No.: B1410506
CAS No.: 1806351-50-7
M. Wt: 287.04 g/mol
InChI Key: SXGKKZHQJWINRO-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(difluoromethoxy)mandelic acid is a high-purity research chemical offered for use in agrochemical development and biochemical studies. This compound is of significant interest as a mandelic acid derivative, a class of compounds known for their herbicidal activity. Its structure, featuring dichloro and difluoromethoxy substituents on an aromatic ring, is engineered to mimic the activity of synthetic auxin herbicides. Researchers can utilize this compound to investigate its mechanism of action, which is believed to function similarly to related herbicides like dicamba by disrupting normal plant growth regulation, leading to uncontrolled growth and senescence in broadleaf weeds . The incorporation of fluorine atoms is a common strategy in agrochemical research to enhance compound properties such as metabolic stability, lipophilicity, and systemic transport within plants. This product is provided strictly for laboratory research purposes and is a key intermediate for synthesizing novel compounds or for comparative activity studies in the development of next-generation selective herbicides. It is not for diagnostic, therapeutic, or any personal use. Prior to use, researchers should refer to the material safety data sheet for safe handling procedures.

Properties

IUPAC Name

2-[2,3-dichloro-6-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-3-1-2-4(17-9(12)13)5(6(3)11)7(14)8(15)16/h1-2,7,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGKKZHQJWINRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C(C(=O)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis and Resolution

After introducing the necessary functional groups, hydrolysis is typically required to convert esters or other intermediates into the final acid form. Resolution techniques, such as salt formation with chiral amines, can be used to separate enantiomers if necessary.

Detailed Synthetic Route

Given the lack of specific literature on 2,3-Dichloro-6-(difluoromethoxy)mandelic acid, a hypothetical synthetic route could involve the following steps:

  • Starting Material Preparation : Begin with a suitable mandelic acid derivative that can be chlorinated and fluorinated.

  • Chlorination : Use a chlorinating agent like thionyl chloride to introduce chlorine atoms at the desired positions.

  • Fluorination : Introduce the difluoromethoxy group using appropriate fluorinating reagents.

  • Hydrolysis : Convert any ester intermediates to the final acid form through hydrolysis.

  • Resolution (if necessary) : Use chiral resolution techniques to separate enantiomers if the compound is chiral.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(difluoromethoxy)mandelic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups.

    Reduction: Reduction of the aromatic ring or halogen atoms.

    Substitution: Replacement of chlorine or fluorine atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial properties, making it a potential candidate for treating infections. Its structural modifications may lead to enhanced efficacy against resistant strains of bacteria .
  • Anticancer Properties :
    • Preliminary studies suggest that 2,3-Dichloro-6-(difluoromethoxy)mandelic acid may inhibit the growth of certain cancer cell lines. The mechanism of action likely involves interference with cellular pathways related to proliferation and apoptosis .
  • Neuroinflammatory Diseases :
    • Research indicates potential applications in treating neuroinflammatory conditions. Formulations containing this compound are being explored for their ability to modulate inflammatory pathways in the central nervous system .

Research Applications

  • Drug Development :
    • The compound serves as a lead structure in the development of new pharmaceuticals aimed at various diseases. Its derivatives are being synthesized to enhance potency and selectivity against specific targets .
  • Chemical Biology :
    • In chemical biology, 2,3-Dichloro-6-(difluoromethoxy)mandelic acid is used to study enzyme interactions and metabolic pathways. Its unique functional groups allow researchers to investigate its effects on biological systems at a molecular level .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated that 2,3-Dichloro-6-(difluoromethoxy)mandelic acid exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Streptococcus pneumoniae16
Escherichia coli>64

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines indicated that the compound inhibited cell growth in a dose-dependent manner. The following table summarizes the findings:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents critically influence acidity, solubility, and chromatographic behavior. Key comparisons include:

Compound Substituents Key Properties Reference
Mandelic acid (CAS 90-64-2) -H, -H, -H (parent compound) pKa ≈ 3.4; α (chiral selectivity) = 1.0 (baseline)
2,3-Dichloromandelic acid -Cl (2,3-positions) Increased acidity (lower pKa); enhanced chiral selectivity due to Cl’s electron-withdrawing effects
6-Methoxymandelic acid -OCH3 (6-position) Reduced acidity vs. parent; weaker hydrogen-bonding capacity
2,3-Dichloro-6-(trifluoromethoxy)phenylacetic acid -Cl (2,3), -OCF3 (6) Higher lipophilicity and acidity vs. difluoromethoxy analog

Key Findings :

  • Acidity : The 2,3-dichloro substitution lowers the pKa compared to mandelic acid due to electron-withdrawing effects. The difluoromethoxy group (-OCF2H) further enhances acidity relative to methoxy (-OCH3) but less so than trifluoromethoxy (-OCF3) .
  • Chiral Selectivity: Chlorine substituents improve chiral recognition on cyclodextrin-based selectors by promoting hydrogen-bonding and inclusion complex formation.

Chromatographic Behavior and Enantiomer Separation

highlights that mandelic acid derivatives with hydrogen-bond donors (e.g., -OH) exhibit higher chiral selectivity (α) on TBDMS-DAGCD columns. For example:

  • Mandelic acid : α = 1.0 (baseline)
  • 4-Chloromandelic acid : α = 1.8
  • 3,5-Dichloromandelic acid : α = 2.1

The 2,3-dichloro-6-(difluoromethoxy) analog is expected to show intermediate selectivity (α ~1.5–1.8) due to competing effects: chlorine’s hydrogen-bonding enhancement vs. -OCF2H’s steric bulk .

Spectroscopic Characteristics

UV-Vis absorption data () for mandelic acid derivatives in cyclodextrin systems suggest:

  • Mandelic acid : ε = 2.1 (75°C, glucose system)
  • O-Methoxybenzoic acid : ε = 3.6 (75°C)

The difluoromethoxy group’s electron-withdrawing nature may shift λmax to longer wavelengths compared to methoxy analogs, though direct data for the target compound is lacking .

Biological Activity

2,3-Dichloro-6-(difluoromethoxy)mandelic acid is an organic compound with the molecular formula C9H6Cl2F2O4 and a molecular weight of 287.04 g/mol. This compound has garnered attention due to its unique structural features, which include two chlorine atoms and two fluorine atoms, as well as a methoxy group attached to a mandelic acid core. Its potential biological activity suggests applications in medicinal chemistry and organic synthesis, particularly in modulating enzyme activities and receptor functions.

Chemical Structure and Properties

The distinct arrangement of halogen atoms in 2,3-Dichloro-6-(difluoromethoxy)mandelic acid contributes to its unique chemical reactivity. The presence of both chlorine and difluoromethoxy groups enhances its interaction profile compared to similar compounds.

PropertyValue
Molecular FormulaC9H6Cl2F2O4
Molecular Weight287.04 g/mol
Structural Features2 Cl, 2 F, 1 methoxy group

Biological Activity

Research indicates that 2,3-Dichloro-6-(difluoromethoxy)mandelic acid exhibits significant biological activity through its interactions with various biological targets. Studies have shown that it can modulate enzyme activities, particularly those involved in metabolic pathways.

Enzyme Modulation

The compound has been investigated for its ability to affect the activity of specific enzymes. For instance, it has been shown to inhibit hexokinase, an enzyme critical for glycolysis. This inhibition is particularly relevant in the context of aggressive cancers such as glioblastoma multiforme (GBM), where glycolysis is upregulated.

Case Studies

  • Inhibition of Glycolysis in GBM Cells : In vitro studies demonstrated that halogenated derivatives of similar compounds effectively inhibit hexokinase activity. The modifications introduced by compounds like 2,3-Dichloro-6-(difluoromethoxy)mandelic acid enhance their stability and cellular uptake, leading to increased cytotoxicity against GBM cells under hypoxic conditions .
  • Comparative Analysis with Other Compounds : A comparative study highlighted that fluorinated derivatives exhibit lower IC50 values than traditional glycolysis inhibitors like 2-deoxy-d-glucose (2-DG). The enhanced pharmacokinetics of these derivatives suggest they can be effective at lower doses and over extended periods .

The exact mechanisms through which 2,3-Dichloro-6-(difluoromethoxy)mandelic acid exerts its biological effects are still under investigation. However, it is believed that the compound's unique structural components allow it to bind effectively to enzyme active sites, thereby inhibiting their function.

Summary of Findings

The following table summarizes key findings related to the biological activity of 2,3-Dichloro-6-(difluoromethoxy)mandelic acid:

Study FocusFindings
Enzyme InhibitionModulates hexokinase activity
Cancer Cell CytotoxicityMore effective than traditional inhibitors
PharmacokineticsEnhanced stability and uptake

Q & A

Basic: How can researchers optimize the synthesis of 2,3-Dichloro-6-(difluoromethoxy)mandelic acid to improve yield and purity?

Methodological Answer:
To enhance synthesis efficiency, employ stepwise halogenation and fluoromethylation under controlled conditions. For example, introduce chlorine substituents via electrophilic aromatic substitution using Cl₂/FeCl₃, followed by difluoromethoxy group installation via nucleophilic substitution with difluoromethyl triflate. Purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acidic mobile phase) can isolate the target compound from byproducts like unreacted intermediates or dihalogenated impurities . Monitor reaction progress using TLC or LC-MS to adjust stoichiometry and reaction time.

Basic: What analytical techniques are most effective for characterizing the stereochemical configuration of 2,3-Dichloro-6-(difluoromethoxy)mandelic acid?

Methodological Answer:
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and polarimetric detection can resolve enantiomers. Complementary techniques include NMR with chiral solvating agents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons. X-ray crystallography is definitive for absolute configuration determination, provided single crystals are obtained via slow evaporation in acetone/hexane .

Advanced: How do the electron-withdrawing substituents (Cl, CF₂O) influence the acid dissociation constant (pKa) of the mandelic acid moiety?

Methodological Answer:
The electron-withdrawing effects of Cl and CF₂O substituents lower the pKa by stabilizing the deprotonated carboxylate via inductive effects. Quantify this using potentiometric titration in aqueous methanol (I = 0.1 M KCl) and validate with DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. Comparative studies with unsubstituted mandelic acid (pKa ~3.4) and analogs (e.g., 4-Cl-mandelic acid) can isolate substituent contributions .

Advanced: What strategies can resolve discrepancies in biological activity data across studies involving this compound?

Methodological Answer:
Standardize assay conditions (e.g., pH, temperature, solvent) and validate purity (>98% by HPLC). Use isogenic cell lines or enzyme batches to minimize variability. For in vivo studies, employ pharmacokinetic profiling (LC-MS/MS) to account for metabolic differences. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and reference internal controls like sertraline tetralone derivatives for comparative analysis .

Basic: What are the critical considerations for ensuring the compound's stability under various storage conditions?

Methodological Answer:
Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the difluoromethoxy group and oxidation of the hydroxyl moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC-UV analysis. Degradation products, such as dichlorinated benzoic acids, indicate hydrolytic instability, necessitating lyophilization for long-term storage .

Advanced: How can researchers design a study to correlate the compound's structural features with its pharmacokinetic properties?

Methodological Answer:
Use in silico tools (e.g., SwissADME) to predict logP, solubility, and permeability. Validate experimentally via:

  • LogP: Shake-flask method (octanol/water partition).
  • Permeability: Caco-2 monolayer assay.
  • Metabolic stability: Liver microsome incubation with LC-MS quantification.
    Correlate substituent positions (e.g., ortho-Cl vs. para-Cl) with clearance rates using QSAR models .

Basic: What safety protocols are essential when handling this compound, given its halogenated and fluorinated groups?

Methodological Answer:
Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Decontaminate spills with activated charcoal and neutralize acidic residues with sodium bicarbonate. Waste containing halogenated byproducts must be segregated and disposed via licensed hazardous waste facilities, as per EPA/DOT guidelines .

Advanced: What role do the dichloro and difluoromethoxy groups play in the compound's interaction with biological targets?

Methodological Answer:
The dichloro groups enhance hydrophobic interactions with binding pockets, while the difluoromethoxy group improves metabolic stability by resisting CYP450-mediated oxidation. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map interactions with targets like enzymes or receptors. Compare with analogs lacking these groups (e.g., methoxy-mandelic acid) to isolate their contributions to binding affinity and selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-6-(difluoromethoxy)mandelic acid
Reactant of Route 2
2,3-Dichloro-6-(difluoromethoxy)mandelic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.